molecular formula C18H27BLiNO3 B12505144 Lithium triisopropoxy(isoquinolin-1-yl)borate

Lithium triisopropoxy(isoquinolin-1-yl)borate

Cat. No.: B12505144
M. Wt: 323.2 g/mol
InChI Key: JTASWPMTSPEERA-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(isoquinolin-1-yl)borate is a chemical compound with the molecular formula C18H27BLiNO3 and a molecular weight of 323.16 g/mol . It is a heterocyclic building block used primarily in research settings. This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and an isoquinoline moiety.

Preparation Methods

The synthesis of Lithium triisopropoxy(isoquinolin-1-yl)borate typically involves the reaction of isoquinoline with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition

Chemical Reactions Analysis

Lithium triisopropoxy(isoquinolin-1-yl)borate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Lithium triisopropoxy(isoquinolin-1-yl)borate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium triisopropoxy(isoquinolin-1-yl)borate involves its interaction with various molecular targets. The borate group can coordinate with metal ions, affecting their reactivity and stability. The isoquinoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors . These interactions are crucial for its observed biological activities and its role in enhancing the performance of lithium-ion batteries.

Comparison with Similar Compounds

Lithium triisopropoxy(isoquinolin-1-yl)borate can be compared with other borate derivatives such as:

The uniqueness of this compound lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other borate derivatives.

Properties

Molecular Formula

C18H27BLiNO3

Molecular Weight

323.2 g/mol

IUPAC Name

lithium;isoquinolin-1-yl-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1

InChI Key

JTASWPMTSPEERA-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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